

# physicochemical properties of 4-Bromo-5-chloro-2-fluorobenzoic acid

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## Compound of Interest

**Compound Name:** 4-Bromo-5-chloro-2-fluorobenzoic acid

**Cat. No.:** B1374102

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-5-chloro-2-fluorobenzoic Acid**

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## Executive Summary

**4-Bromo-5-chloro-2-fluorobenzoic acid** is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and material science. Its trifunctionalized benzene ring offers multiple reaction sites for targeted chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The precise arrangement of bromo, chloro, and fluoro substituents imparts a unique electronic and steric profile, influencing its reactivity, acidity, lipophilicity, and ultimately, its utility in drug design and materials development. This guide provides a comprehensive overview of the core physicochemical properties of this compound. It details established and predictive data and presents robust, step-by-step experimental protocols for the definitive characterization of its identity, purity, and key physical constants. The methodologies described herein are designed to establish a self-validating data package, ensuring the scientific integrity required for advanced research and development applications.

## Molecular Identity and Structural Significance

**4-Bromo-5-chloro-2-fluorobenzoic acid** is a derivative of benzoic acid distinguished by the presence of three different halogen atoms on the aromatic ring. This substitution pattern is critical as it provides chemists with a scaffold for selective, sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-Bromo-5-chloro-2-fluorobenzoic acid
CAS Number	1349708-91-3 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClFO <sub>2</sub>
Molecular Weight	253.45 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C1=C(C(=CC(=C1Br)Cl)F)C(=O)O

The fluorine atom at the C2 position, ortho to the carboxylic acid, has a profound impact on the acidity and conformation of the carboxyl group due to its strong electron-withdrawing inductive effect. The bromine at C4 and chlorine at C5 offer distinct reactivity profiles for further functionalization, a key feature for building molecular libraries in drug discovery.

## Physicochemical Properties: Data and Predictive Analysis

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on the known effects of its constituent functional groups and data from closely related analogs.

### Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is governed by the electronic effects of its ring substituents. Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) that increases acidity and an electron-donating resonance effect (+R) that decreases acidity.

- Inductive Effect (-I): All three halogens (F, Cl, Br) are strongly electronegative and withdraw electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity (lowering the  $pK_a$ ). The strength of this effect is F > Cl > Br.
- Resonance Effect (+R): The lone pairs on the halogens can donate electron density to the ring. This effect is most pronounced when the halogen's p-orbital can effectively overlap with the ring's  $\pi$ -system (2p-2p overlap for F is much stronger than 3p-2p for Cl or 4p-2p for Br).  
[\[5\]](#)[\[6\]](#)

For **4-Bromo-5-chloro-2-fluorobenzoic acid**, the strong -I effect of the ortho-fluorine is expected to be the dominant factor, making the compound significantly more acidic than benzoic acid ( $pK_a \approx 4.2$ ). For comparison, the  $pK_a$  of 4-fluorobenzoic acid is 4.14, while that of 4-chlorobenzoic acid is 4.03.[\[5\]](#) The cumulative electron-withdrawing effects of all three halogens suggest a  $pK_a$  value likely in the range of 2.5 - 3.5.

## Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of halogens generally increases lipophilicity. Based on computational models and data from similar compounds like 5-Bromo-4-chloro-2-fluorobenzoic acid ( $XLogP3 = 2.9$ )[\[7\]](#), the predicted LogP for the title compound is expected to be in the range of 2.8 to 3.2.

Table 2: Key Physicochemical Properties (Experimental and Predicted)

Property	Value / Predicted Range	Significance
Physical State	White to off-white solid <sup>[8]</sup>	Purity, handling, and formulation
Melting Point (°C)	Not available (predicted >150)	Identity and purity criterion
Boiling Point (°C)	314.5 ± 42.0 (Predicted for isomer) <sup>[3]</sup>	Indicates thermal stability
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO) <sup>[9]</sup>	Crucial for reaction conditions and biological assays
pKa	2.5 - 3.5 (Predicted)	Determines ionization state at physiological pH
LogP	2.8 - 3.2 (Predicted)	Predicts membrane permeability and ADME properties

## Experimental Characterization Protocols

To definitively establish the physicochemical profile of **4-Bromo-5-chloro-2-fluorobenzoic acid**, the following standard experimental protocols are recommended.

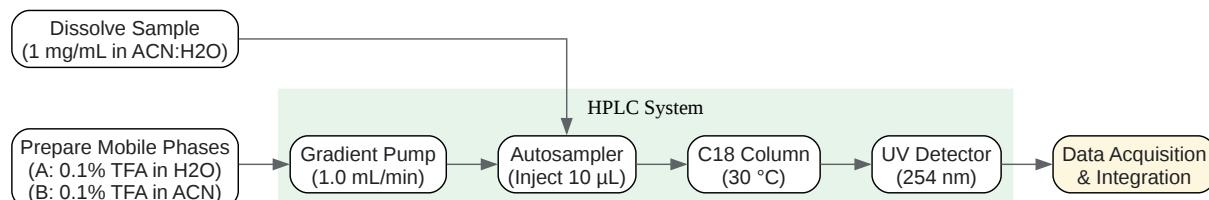
## Purity Determination via High-Performance Liquid Chromatography (HPLC)

**Rationale:** HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed method provides a quantitative measure of the main component and resolves any synthesis-related impurities or degradation products.

**Experimental Protocol:**

- Instrumentation: HPLC system with a UV detector, autosampler, and column heater.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.
- Analysis: Inject 10  $\mu$ L and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.



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Caption: Workflow for HPLC purity analysis.

## Structural Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural elucidation.  $^1\text{H}$  NMR confirms the number and environment of protons,  $^{13}\text{C}$  NMR identifies all unique carbon atoms, and  $^{19}\text{F}$  NMR is essential for fluorine-containing compounds.

**Experimental Protocol:**

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- **Instrumentation:** 400 MHz (or higher) NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Acquire spectrum with a standard pulse program. Expected signals: two aromatic protons, likely appearing as doublets or doublet of doublets, and one broad singlet for the carboxylic acid proton (which may exchange with residual water).
- **<sup>13</sup>C NMR Acquisition:** Acquire a proton-decoupled spectrum. Expected signals: 7 unique carbon signals (6 aromatic, 1 carboxyl). The carbons attached to halogens will show characteristic chemical shifts.
- **<sup>19</sup>F NMR Acquisition:** Acquire a proton-decoupled spectrum. Expected signal: one singlet or doublet for the single fluorine atom.
- **Data Processing:** Fourier transform the raw data, phase correct, and calibrate the spectra using the solvent or TMS signal.

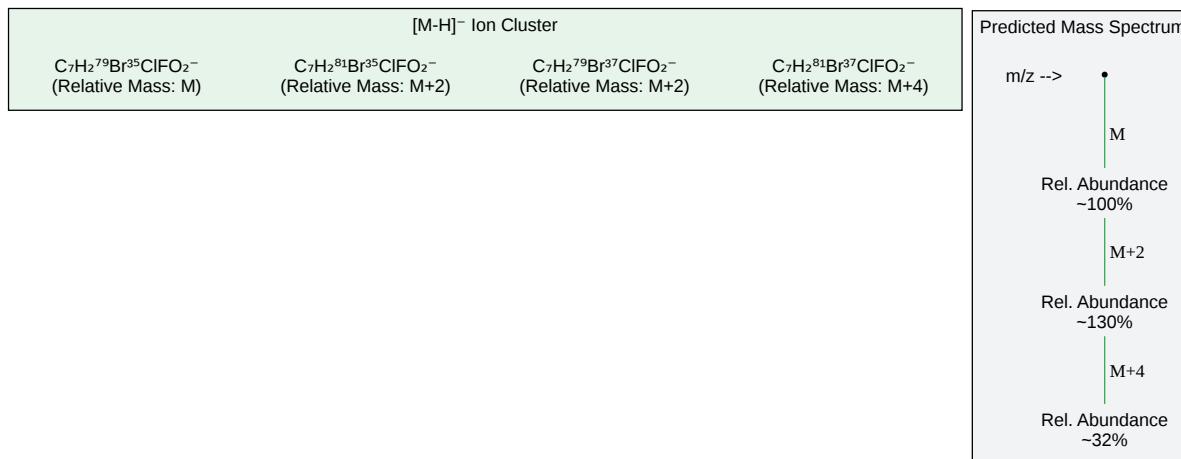
## Molecular Mass Verification via Mass Spectrometry (MS)

**Rationale:** High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The isotopic pattern is a definitive fingerprint for compounds containing bromine and chlorine.

**Experimental Protocol:**

- **Instrumentation:** Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
- **Sample Preparation:** Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- **Ionization Mode:** Analyze in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]<sup>-</sup> ion.

- Analysis: Infuse the sample directly or via LC-MS. The resulting spectrum should show a characteristic pair of peaks for the  $[M-H]^-$  ion separated by  $\sim 2$  Da, corresponding to the  $^{35}\text{Cl}/^{37}\text{Cl}$  isotopes, with each of these peaks being a doublet of nearly equal intensity due to the  $^{79}\text{Br}/^{81}\text{Br}$  isotopes.
- Verification: Compare the measured accurate mass of the monoisotopic peak with the theoretical calculated mass for  $\text{C}_7\text{H}_2\text{BrClFO}_2^-$ . The mass error should be less than 5 ppm.



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Caption: Predicted isotopic pattern in mass spectrometry.

## Safety and Handling

As a halogenated aromatic acid, **4-Bromo-5-chloro-2-fluorobenzoic acid** should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, data from structurally similar compounds provides guidance.

- **Hazards:** Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]
- **Personal Protective Equipment (PPE):** Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

## Conclusion

**4-Bromo-5-chloro-2-fluorobenzoic acid** is a promising chemical intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has outlined its key structural features, provided reliable predictions for critical parameters like pKa and LogP, and detailed the essential experimental protocols required for its complete characterization. By following these methodologies for purity, structure, and property determination, researchers can ensure the quality and reliability of their starting materials, paving the way for successful outcomes in drug discovery, agrochemical synthesis, and materials science innovation.

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